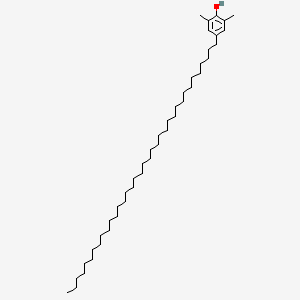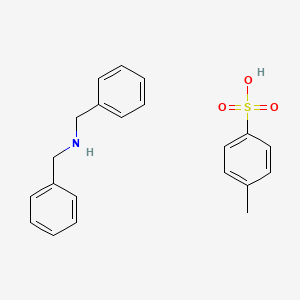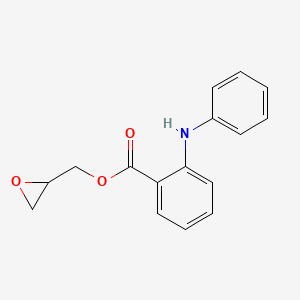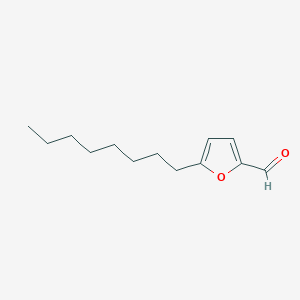
3,4-Dimethylnaphthalene-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylnaphthalene-1,2-dicarboxylic acid: is an organic compound belonging to the class of dicarboxylic acids It features a naphthalene ring substituted with two methyl groups at the 3 and 4 positions and two carboxylic acid groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylnaphthalene-1,2-dicarboxylic acid typically involves the following steps:
Naphthalene Derivatization: Starting with naphthalene, methylation is carried out to introduce methyl groups at the 3 and 4 positions. This can be achieved using Friedel-Crafts alkylation with methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Oxidation: The methylated naphthalene is then subjected to oxidation to introduce carboxylic acid groups at the 1 and 2 positions. This can be done using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions: 3,4-Dimethylnaphthalene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products:
Oxidation Products: Quinones, carboxylated derivatives
Reduction Products: Alcohols
Substitution Products: Halogenated or nitrated derivatives
科学的研究の応用
Chemistry: 3,4-Dimethylnaphthalene-1,2-dicarboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and materials.
Biology: In biological research, this compound can be used to study the effects of aromatic dicarboxylic acids on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals and therapeutic agents. Its structural features may be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its dicarboxylic acid groups make it suitable for polymerization reactions.
作用機序
The mechanism of action of 3,4-Dimethylnaphthalene-1,2-dicarboxylic acid depends on its specific application. In general, the carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The aromatic ring can engage in π-π interactions, further affecting its behavior in various environments.
類似化合物との比較
Naphthalene-1,2-dicarboxylic acid: Lacks the methyl groups at the 3 and 4 positions.
3,4-Dimethylnaphthalene: Lacks the carboxylic acid groups.
Phthalic acid: A simpler aromatic dicarboxylic acid with carboxylic groups at the 1 and 2 positions but without methyl groups.
Uniqueness: 3,4-Dimethylnaphthalene-1,2-dicarboxylic acid is unique due to the presence of both methyl groups and carboxylic acid groups on the naphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, research, and industry.
特性
CAS番号 |
112124-71-7 |
|---|---|
分子式 |
C14H12O4 |
分子量 |
244.24 g/mol |
IUPAC名 |
3,4-dimethylnaphthalene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C14H12O4/c1-7-8(2)11(13(15)16)12(14(17)18)10-6-4-3-5-9(7)10/h3-6H,1-2H3,(H,15,16)(H,17,18) |
InChIキー |
WTDBQJMMOXGIQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C2=CC=CC=C12)C(=O)O)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyano-2-[(hexadecyloxy)imino]acetamide](/img/structure/B14306882.png)
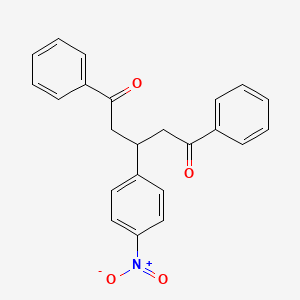
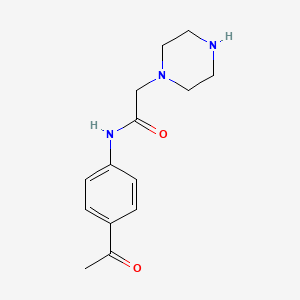
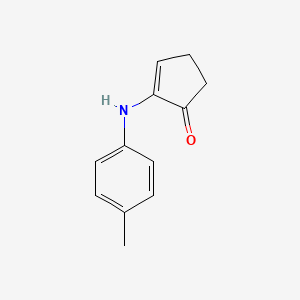
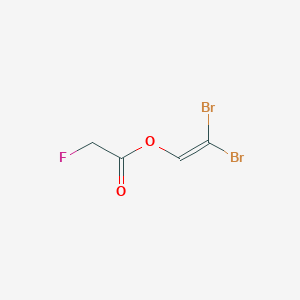
![(10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol](/img/structure/B14306901.png)
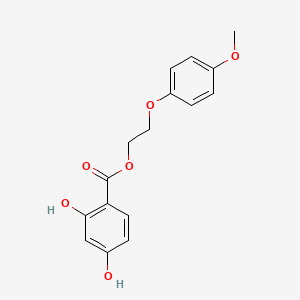
![2-[(2-Chloroanilino)methyl]cyclohexan-1-one](/img/structure/B14306908.png)
![Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, (R)-](/img/structure/B14306916.png)
